6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane
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Overview
Description
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[34]octane is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the formation of the spirocyclic structure. Key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spirocyclization: The triazole intermediate is then subjected to spirocyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-(5-Methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane: Lacks the methyl group at the 6-position.
6-Methyl-8-(4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane: Lacks the methyl group on the triazole ring.
Uniqueness
6-Methyl-8-(5-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[34]octane is unique due to the presence of both the methyl group at the 6-position and the methyl group on the triazole ring
Properties
IUPAC Name |
6-methyl-8-(5-methyl-1H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-7-12-9(14-13-7)8-3-15(2)6-10(8)4-11-5-10/h8,11H,3-6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHFKDTBUAHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CC23CNC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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